Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-pyrazinyl-
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-pyrazinyl-
Brand Name:
Vulcanchem
CAS No.:
183854-80-0
VCID:
VC20934486
InChI:
InChI=1S/C43H40N8O5/c52-39-35(23-29-9-3-1-4-10-29)50(27-31-13-7-15-33(21-31)41(54)48-37-25-44-17-19-46-37)43(56)51(36(40(39)53)24-30-11-5-2-6-12-30)28-32-14-8-16-34(22-32)42(55)49-38-26-45-18-20-47-38/h1-22,25-26,35-36,39-40,52-53H,23-24,27-28H2,(H,46,48,54)(H,47,49,55)/t35-,36-,39+,40+/m1/s1
SMILES:
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O
Molecular Formula:
C43H40N8O5
Molecular Weight:
748.8 g/mol
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-pyrazinyl-
CAS No.: 183854-80-0
Cat. No.: VC20934486
Molecular Formula: C43H40N8O5
Molecular Weight: 748.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183854-80-0 |
|---|---|
| Molecular Formula | C43H40N8O5 |
| Molecular Weight | 748.8 g/mol |
| IUPAC Name | 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide |
| Standard InChI | InChI=1S/C43H40N8O5/c52-39-35(23-29-9-3-1-4-10-29)50(27-31-13-7-15-33(21-31)41(54)48-37-25-44-17-19-46-37)43(56)51(36(40(39)53)24-30-11-5-2-6-12-30)28-32-14-8-16-34(22-32)42(55)49-38-26-45-18-20-47-38/h1-22,25-26,35-36,39-40,52-53H,23-24,27-28H2,(H,46,48,54)(H,47,49,55)/t35-,36-,39+,40+/m1/s1 |
| Standard InChI Key | JIICMIOQFYIENG-JFDQHVTASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
| SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
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